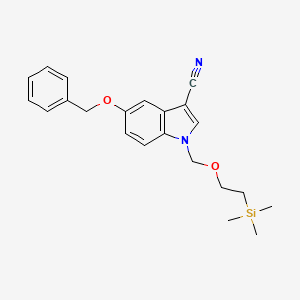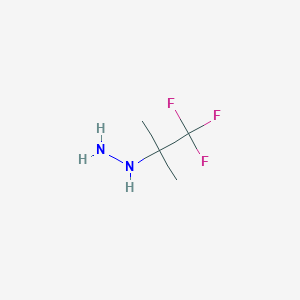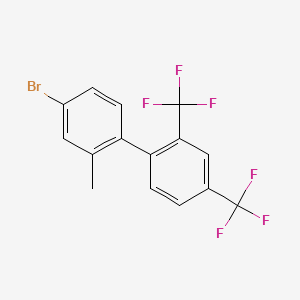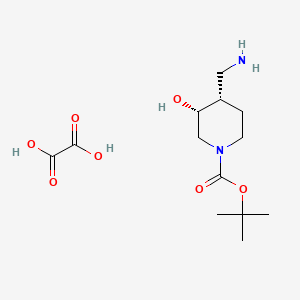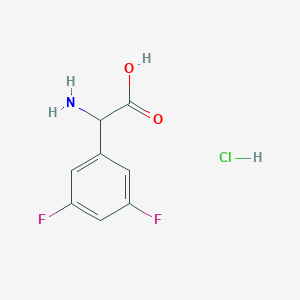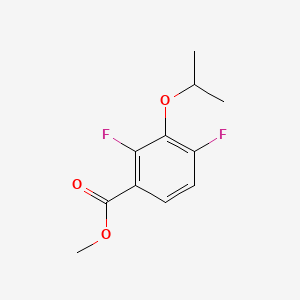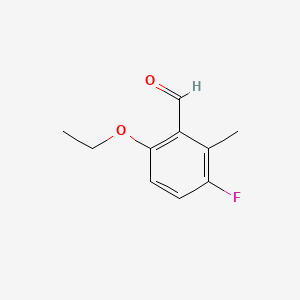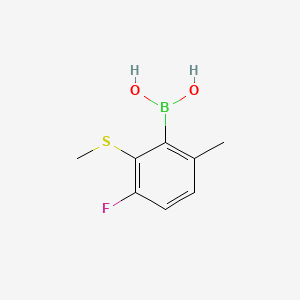
(3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid: is an organoboron compound with the molecular formula C8H10BFO2S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 3-position, a methyl group at the 6-position, and a methylthio group at the 2-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules through Suzuki-Miyaura cross-coupling reactions. It is particularly useful in the synthesis of fluorinated aromatic compounds, which have applications in pharmaceuticals and materials science .
Biology and Medicine:
Industry: In industry, this compound can be used in the production of advanced materials, including liquid crystals and polymers, due to its ability to introduce fluorine and sulfur functionalities into organic frameworks .
Mechanism of Action
The mechanism of action of (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, displacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
3-Fluorophenylboronic acid: Similar structure but lacks the methyl and methylthio substituents.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a fluoro group.
2-(Methylthio)phenylboronic acid: Similar structure but lacks the fluoro and methyl substituents.
Uniqueness: (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid is unique due to the combination of fluoro, methyl, and methylthio substituents on the phenyl ring. This unique substitution pattern can impart distinct electronic and steric properties, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C8H10BFO2S |
|---|---|
Molecular Weight |
200.04 g/mol |
IUPAC Name |
(3-fluoro-6-methyl-2-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO2S/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4,11-12H,1-2H3 |
InChI Key |
DTLDHZPUAQVNBJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1SC)F)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


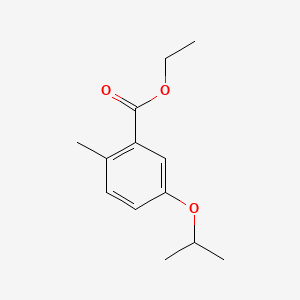

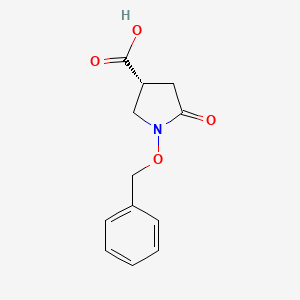
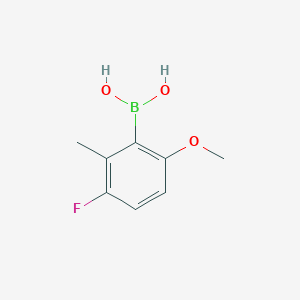
![2-(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024909.png)
